molecular formula C13H18N2O2 B092604 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide CAS No. 18796-01-5

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide

Cat. No.: B092604
CAS No.: 18796-01-5
M. Wt: 234.29 g/mol
InChI Key: MLSJXLQAJPYPSI-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide is a compound known for its unique structural properties and applications in various scientific fields. It contains a paramagnetic nitroxyl group, making it useful in studies involving electron spin resonance (ESR) spectroscopy .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitroxyl group, affecting the compound’s paramagnetic properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include nitrosyl chloride for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions but often include modified imidazolidinol derivatives with altered functional groups and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide is unique due to its specific structural configuration, which provides distinct paramagnetic properties and reactivity. This makes it particularly valuable in ESR spectroscopy and studies involving free radicals .

Properties

IUPAC Name

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-phenylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJXLQAJPYPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C(N1O)(C)C)[O-])C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172123
Record name 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18796-01-5
Record name 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018796015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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